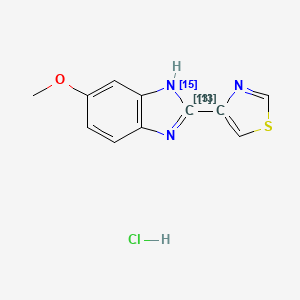

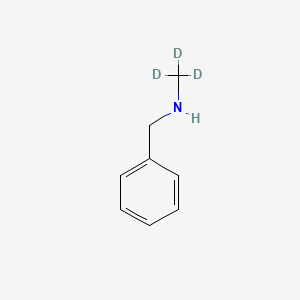

Benzylmethyl-d3-amine

Descripción general

Descripción

Benzylmethyl-d3-amine is a deuterated analog of N-benzylmethanamine, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used as a stable isotope reagent in various scientific research applications due to its unique properties .

Mecanismo De Acción

Target of Action

N-Methylbenzylamine-d3, also known as N-Benzyl-1,1,1-trideuteriomethanamine, is a deuterium-labeled compound of N-Methylbenzylamine

Mode of Action

It’s known that the presence of a methylamine group gives n-methylbenzylamine basic properties, allowing it to react with acids to form salts or salt-like compounds . Furthermore, the nitrogen atom has a lone pair of electrons, providing some nucleophilic character, which can react with a range of electrophilic reagents to form nitrogen-containing functional group products .

Biochemical Pathways

It’s known that amines, such as n-methylbenzylamine, can be synthesized by the reduction of nitriles, amides, and nitro compounds . This suggests that N-Methylbenzylamine-d3 might be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Action Environment

It’s known that n-methylbenzylamine-d3 is stable, but may be air sensitive through reaction with carbon dioxide . It’s also known to be combustible and incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzylmethyl-d3-amine typically involves the deuteration of N-benzylmethanamine. One common method is the reduction of N-benzylidene-1,1,1-trideuteriomethanamine using a deuterium source such as deuterium gas or deuterated reducing agents. The reaction is usually carried out under mild conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes often utilize deuterium gas in the presence of a catalyst to achieve high yields and purity. The compound is then purified using standard techniques such as distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Benzylmethyl-d3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-benzyl-1,1,1-trideuteriomethanone.

Reduction: It can be reduced to form N-benzyl-1,1,1-trideuteriomethanol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum deuteride or sodium borodeuteride are often used.

Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

Oxidation: N-benzyl-1,1,1-trideuteriomethanone.

Reduction: N-benzyl-1,1,1-trideuteriomethanol.

Substitution: Various substituted benzyl derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Benzylmethyl-d3-amine is widely used in scientific research due to its stable isotope properties. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.

Industry: Applied in the production of deuterated compounds for various industrial applications.

Comparación Con Compuestos Similares

Similar Compounds

- N-Benzylmethanamine

- N-Benzyl-1,1,1-trihydroxymethanamine

- N-Benzyl-1,1,1-trifluoromethanamine

Uniqueness

Benzylmethyl-d3-amine is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic and reaction studies. This makes it a preferred choice over its non-deuterated analogs in various applications .

Propiedades

IUPAC Name |

N-benzyl-1,1,1-trideuteriomethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWRFSMVIUAEBX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)